Nona-3,8-diyn-2-ol

Description

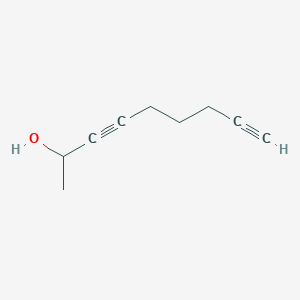

Structure

3D Structure

Properties

CAS No. |

120544-95-8 |

|---|---|

Molecular Formula |

C9H12O |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

nona-3,8-diyn-2-ol |

InChI |

InChI=1S/C9H12O/c1-3-4-5-6-7-8-9(2)10/h1,9-10H,4-6H2,2H3 |

InChI Key |

DKSGWXRCSCQVLO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#CCCCC#C)O |

Origin of Product |

United States |

Synthetic Methodologies for Nona 3,8 Diyn 2 Ol and Its Analogs

Classical Approaches to Diynol Synthesis

Traditional methods for synthesizing diynols often rely on sequential bond-forming reactions, building the carbon skeleton step-by-step. These approaches, primarily involving alkylation and Grignard reactions, remain fundamental in organic synthesis due to their reliability and the ready availability of starting materials.

Alkylation of terminal alkynes is a cornerstone of carbon chain elongation in organic synthesis. youtube.com This method takes advantage of the notable acidity of the proton attached to an sp-hybridized carbon atom. youtube.com The reaction proceeds in two main steps:

Deprotonation: A strong base is used to deprotonate the terminal alkyne, generating a highly nucleophilic acetylide anion. Sodium amide (NaNH₂) is a commonly used base for this transformation. youtube.com

Nucleophilic Substitution: The resulting acetylide anion acts as a nucleophile, attacking an unhindered alkyl halide (typically primary or methyl) in an Sₙ2 reaction to form a new carbon-carbon bond. youtube.com

This sequence is highly effective for extending an alkyne chain. For the synthesis of a precursor to Nona-3,8-diyn-2-ol, one could envision reacting a protected pent-4-yn-1-ol with an appropriate alkylating agent to construct the nine-carbon backbone.

Table 1: Key Components in Alkyne Alkylation

| Component | Role | Common Examples |

|---|---|---|

| Terminal Alkyne | The acidic substrate providing the nucleophilic carbon. | Acetylene (B1199291), Propyne |

| Strong Base | Deprotonates the alkyne to form the acetylide anion. | Sodium amide (NaNH₂), n-Butyllithium (n-BuLi) |

| Alkyl Halide | The electrophile that is attacked by the acetylide. | Iodomethane, 1-Bromopropane |

| Solvent | Typically a polar aprotic solvent. | Tetrahydrofuran (THF), Dimethyl sulfoxide (B87167) (DMSO) |

The Grignard reaction is a powerful and versatile tool for forming carbon-carbon bonds and is particularly useful for synthesizing alcohols. organicchemistrytutor.comkhanacademy.org The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbon of a carbonyl group. youtube.com To generate a secondary alcohol like the one in this compound, an alkynyl Grignard reagent is typically reacted with an aldehyde. organicchemistrytutor.com

The synthesis of the secondary alcohol moiety in this compound would likely involve the following steps:

Preparation of an alkynyl Grignard reagent from a terminal alkyne (e.g., hepta-1,6-diyne) and a Grignard reagent like ethylmagnesium bromide.

Nucleophilic attack of the alkynyl Grignard reagent on an aldehyde (e.g., acetaldehyde).

Protonation of the resulting alkoxide with a mild acid workup to yield the final secondary alcohol. youtube.com

Table 2: Synthesis of Secondary Alcohols via Grignard Reagents

| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Product |

|---|---|---|

| Alkynylmagnesium bromide | Aldehyde | Secondary Propargyl Alcohol |

| Methylmagnesium iodide | Ketone | Tertiary Alcohol |

Cross-Coupling Strategies for Diyne Formation

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and selectivity. These methods have become indispensable for the synthesis of complex molecules, including conjugated diyne systems.

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst, and it is carried out in the presence of an amine base. organic-chemistry.orglibretexts.org This method is exceptionally useful for creating arylalkynes and conjugated enynes under mild conditions. wikipedia.orgmdpi.com

In a potential synthesis of a this compound precursor, a Sonogashira reaction could be employed to couple a terminal alkyne with a vinyl halide. For instance, coupling 1-bromo-but-1-en-3-yne with a suitable terminal alkyne could construct the core diyne structure. While the classic Sonogashira reaction uses a copper co-catalyst, copper-free variations have been developed to prevent the undesired homocoupling of terminal alkynes (Glaser coupling). wikipedia.org

Table 3: Typical Components of a Sonogashira Coupling Reaction

| Component | Function | Common Examples |

|---|---|---|

| Palladium Catalyst | The primary catalyst for the cross-coupling cycle. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Co-catalyst | Accelerates the reaction. | Copper(I) iodide (CuI) |

| Substrates | Terminal alkyne and a vinyl or aryl halide/triflate. | Phenylacetylene, Vinyl bromide |

| Base | Neutralizes the hydrogen halide produced. | Diethylamine (Et₂NH), Triethylamine (Et₃N) |

The success and efficiency of palladium-catalyzed cross-coupling reactions are critically dependent on the nature of the ligands coordinated to the palladium center. rsc.org Ligands stabilize the metal catalyst and modulate its reactivity. For alkyne cross-coupling reactions like the Sonogashira, the design of ligands is focused on promoting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Key characteristics of effective ligands include:

Steric Bulk: Bulky ligands can promote the formation of the catalytically active monoligated palladium species. rsc.org

Electron-Donating Ability: Electron-rich ligands can increase the rate of oxidative addition.

Common Ligand Classes: Phosphines (e.g., triphenylphosphine, tri-tert-butylphosphine) and N-heterocyclic carbenes (NHCs) are the most prominent ligand families used in cross-coupling reactions. libretexts.orgrsc.org

Recent advancements have focused on developing highly active catalyst systems that can function at low catalyst loadings and under milder conditions, expanding the scope and applicability of these reactions. researchgate.net

Chemo- and Regioselective Preparations of Diynols

When a molecule contains multiple reactive sites, achieving chemo- and regioselectivity becomes a significant synthetic challenge. In the context of diynols like this compound, which has two alkyne functionalities and a hydroxyl group, selective reactions are paramount. For example, one might need to functionalize one terminal alkyne without affecting the other or the alcohol group.

Strategies to achieve selectivity include:

Use of Protecting Groups: The hydroxyl group can be temporarily protected (e.g., as a silyl (B83357) ether) to prevent it from interfering with reactions at the alkyne sites. Similarly, one of the terminal alkynes could be protected to allow for selective reaction at the other.

Catalyst Control: The choice of catalyst can influence which functional group in a molecule reacts. Some catalytic systems are designed to be highly selective for specific types of transformations, allowing for predictable outcomes. nih.gov

Reaction Conditions: Modifying reaction conditions such as temperature, solvent, and the nature of reagents can favor one reaction pathway over another, leading to the desired regioselective product. mdpi.com

The development of methods that allow for the controlled and selective synthesis of polyfunctional molecules is a key area of research, enabling the construction of complex targets with high precision. nih.govrsc.org

Strategies for Differential Reactivity of Alkyne Moieties

The presence of both a terminal and an internal alkyne in a molecule like this compound presents a unique synthetic challenge and opportunity. The differential reactivity of these two moieties is key to achieving selective transformations. Terminal alkynes are generally more reactive in certain reactions due to the presence of an acidic proton and less steric hindrance compared to their internal counterparts.

The acidity of the terminal alkyne (pKa ≈ 25) allows for its selective deprotonation by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, to form a highly nucleophilic acetylide anion. nih.govnih.gov This anion can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylation or addition to carbonyl compounds, while the internal alkyne remains unreacted.

Conversely, internal alkynes are often more reactive towards electrophilic addition reactions, such as hydration. This is attributed to the greater stabilization of the resulting vinyl cation intermediate by the two flanking alkyl groups through inductive effects and hyperconjugation. However, the hydration of terminal alkynes can be achieved in the presence of a mercury (II) salt catalyst, which acts as a powerful polarizing agent.

This dichotomy in reactivity allows for a stepwise functionalization of diynes. For instance, the terminal alkyne can be selectively protected or elaborated first, followed by a transformation at the internal alkyne position.

Interactive Data Table: Comparison of Terminal and Internal Alkyne Reactivity

| Feature | Terminal Alkyne | Internal Alkyne |

| Acidity (pKa) | ~25 | Not applicable |

| Reactivity towards strong bases | Readily deprotonated | Generally unreactive |

| Reactivity in electrophilic addition | Less reactive | More reactive |

| Steric Hindrance | Lower | Higher |

| Key Selective Reactions | Acetylide formation and subsequent nucleophilic attack | Hydration (often requires Hg²⁺ for terminal alkynes) |

Asymmetric Synthesis of Chiral Diynols

The synthesis of enantiomerically pure chiral diynols is of significant interest, as these motifs are found in numerous biologically active natural products. Asymmetric synthesis provides a direct route to these complex molecules, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

BINOL-Promoted Alkyne Additions to Aldehydes

A powerful method for the asymmetric synthesis of chiral diynols is the addition of a terminal alkyne to an aldehyde, promoted by a chiral catalyst. The use of 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives as chiral ligands has proven to be highly effective in this transformation.

In a typical procedure, a zinc-based catalyst system is prepared in situ from diethylzinc (B1219324) (Et₂Zn) and a chiral BINOL derivative. This chiral complex then coordinates with both the aldehyde and the terminal alkyne, facilitating the nucleophilic addition of the acetylide to the carbonyl group in a highly enantioselective manner. The bulky BINOL ligand creates a chiral environment around the reactive center, directing the approach of the reactants to favor the formation of one enantiomer over the other.

Research has demonstrated that this methodology can be applied to the synthesis of a variety of chiral diynols with high yields and excellent enantioselectivities. For example, the reaction of a terminal diyne with an aldehyde in the presence of a BINOL-derived catalyst can produce the corresponding chiral diynol with a specific stereochemistry at the newly formed secondary alcohol. The configuration of the product is dependent on the chirality of the BINOL ligand used; for instance, (R)-BINOL typically yields the (S)-configured alcohol.

Advanced Synthetic Transformations Leading to Diynols

Beyond the initial construction of the diynol framework, several advanced synthetic transformations can be employed to modify and isomerize these molecules, providing access to a wider range of structural analogs.

Acetylene Zipper Reactions in Diyne Isomerization

The acetylene zipper reaction is a powerful tool for the isomerization of internal alkynes to terminal alkynes. This contra-thermodynamic process is typically carried out using a strong base, such as potassium 3-aminopropylamide (KAPA), and proceeds through a series of deprotonation-reprotonation steps, effectively "walking" the triple bond along the carbon chain.

Transition Metal-Catalyzed Cross-Cyclomagnesiation in Diynol Formation

Partial Hydrogenation of Diynols

The selective partial hydrogenation of one or both alkyne moieties in a diynol to the corresponding alkene offers a route to a diverse array of unsaturated alcohols. The stereochemical outcome of the hydrogenation is highly dependent on the catalyst and reaction conditions employed.

The use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is a classic method for the syn-hydrogenation of alkynes to cis-alkenes. This catalyst is deactivated to prevent over-reduction to the alkane. By carefully controlling the stoichiometry of hydrogen gas, it is possible to selectively reduce one alkyne in the presence of another, particularly if there is a significant difference in their steric environments.

Conversely, the reduction of alkynes to trans-alkenes can be achieved using a dissolving metal reduction, such as sodium in liquid ammonia (B1221849). This reaction proceeds through a radical anion intermediate, which adopts a more stable trans-configuration before being protonated. The ability to selectively produce either the cis or trans alkene from a diynol greatly enhances the synthetic utility of these compounds as precursors to a wide range of complex molecules.

Interactive Data Table: Catalysts for Partial Hydrogenation of Alkynes

| Catalyst/Reagent | Product Stereochemistry | Key Features |

| Lindlar's Catalyst | cis-Alkene | Heterogeneous catalyst, poisoned to prevent over-reduction. |

| Sodium in liquid ammonia | trans-Alkene | Dissolving metal reduction, proceeds via a radical anion. |

Chemical Reactivity and Transformation Pathways of Nona 3,8 Diyn 2 Ol

Cyclization Reactions of Diynols

The proximate arrangement of the two alkyne groups and the hydroxyl functionality in diynols like nona-3,8-diyn-2-ol makes them excellent substrates for cyclization reactions, leading to the formation of various carbocyclic and heterocyclic structures.

Ruthenium-Catalyzed Cycloisomerization to Dienones and Dienalsrsc.orgnih.govresearchgate.net

A significant transformation of diynols is their cycloisomerization into α,β,γ,δ-unsaturated ketones (dienones) and aldehydes (dienals), a reaction efficiently catalyzed by ruthenium complexes. rsc.orgresearchgate.netnih.govorganic-chemistry.org The catalyst, typically [CpRu(CH₃CN)₃]PF₆, promotes the formation of five- and six-membered rings from 1-hydroxy-2,7-diynes and 1-hydroxy-2,8-diynes, respectively. researchgate.netacs.org This methodology serves as a powerful tool for constructing highly functionalized cyclic systems from readily available linear precursors. rsc.orgorganic-chemistry.org The resulting dienones and dienals are themselves versatile intermediates for further synthetic elaborations, such as the synthesis of substituted pyridines. organic-chemistry.orgresearchgate.netnih.gov

Table 1: Ruthenium-Catalyzed Cycloisomerization of Secondary Diynols

| Entry | Diynol Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Deca-3,8-diyn-2-ol | (E)-2-Methyl-3-propylidenecyclopent-2-enone | 75 |

| 2 | 1-Phenyl-nona-3,8-diyn-2-ol | (E)-2-Benzyl-3-propylidenecyclopent-2-enone | 85 |

| 3 | Undeca-4,9-diyn-3-ol | (E)-2-Ethyl-3-propylidenecyclohex-2-enone | 60 |

Data sourced from studies on analogous secondary diynols under ruthenium catalysis. The specific cycloisomerization of this compound would be expected to yield (E)-2-Methyl-3-propylidenecyclohex-2-enone.

The mechanism of the ruthenium-catalyzed cycloisomerization of diynols is proposed to proceed through a series of organometallic intermediates. The reaction is initiated by the coordination of the ruthenium catalyst to the alkyne moieties, leading to the formation of a ruthenacyclopentadiene intermediate. rsc.org For secondary and tertiary diynols, this is followed by ionization of the propargylic alcohol and subsequent readdition. acs.org This pathway ultimately leads to the formation of the dienone or dienal product. The regioselectivity of the cyclization can be influenced by the solvent system employed. researchgate.net

A notable feature of the ruthenium-catalyzed cycloisomerization of secondary diynols is the high degree of stereocontrol observed in the products. The reaction typically yields a single geometrical isomer of the resulting dienone or dienal. rsc.orgresearchgate.netnih.gov Specifically, the exocyclic double bond is predominantly formed with an (E)-configuration. nih.gov This stereoselectivity is a key advantage of this synthetic method, providing access to well-defined isomers for further synthetic applications.

Hydrative Cyclization Processes of Primary Diynolsrsc.org

In the case of primary diynols, a competing reaction pathway observed during ruthenium-catalyzed cycloisomerization is hydrative cyclization. rsc.orgnih.gov This process involves the addition of a water molecule across one of the alkyne bonds, concomitant with the cyclization event. acs.org This pathway leads to the formation of 1-acylcycloalkenes rather than the dienal products of the direct cycloisomerization. acs.org The presence of water in the reaction medium can favor this hydrative cyclization route.

Electrophilic Cyclization Strategies of Aryldiacetylenescolab.ws

Electrophilic cyclization represents an alternative strategy for the transformation of diyne systems, particularly aryldiacetylenes, into functionalized heterocyclic compounds. acs.org This method typically employs an electrophile, such as molecular iodine, to activate one of the alkyne functionalities towards intramolecular nucleophilic attack by a tethered group. rsc.orgbeilstein-journals.orgnih.gov For instance, the iodocyclization of ortho-functionalized (buta-1,3-diynyl)arenes is a direct route to 2-ethynyl-3-iodoheteroindenes, which are valuable precursors for more complex enediyne systems. acs.org While this strategy is well-established for aryldiacetylenes, its application to non-aromatic diynols like this compound is less common but mechanistically conceivable, potentially leading to iodo-substituted cyclic ethers or other carbocycles depending on the reaction conditions.

Addition Reactions to Alkynes in Diynols

The carbon-carbon triple bonds in this compound are susceptible to various addition reactions, a fundamental class of transformations in organic chemistry where two or more molecules combine to form a single, more saturated product. acs.org These reactions, including hydroelementation processes such as hydroboration and hydrosilylation, provide a means to introduce new functional groups and stereocenters. rsc.orglibretexts.org

The regioselectivity of these additions can often be directed by the hydroxyl group of the diynol. For example, in the ruthenium-catalyzed hydrosilylation of diynols, the addition of the silane (B1218182) occurs preferentially at the alkyne closer to the directing alcohol group. nih.govmdpi.com

Table 2: Selected Addition Reactions on Diynol Systems

| Reaction Type | Reagent | Catalyst | Product Type | Ref. |

|---|---|---|---|---|

| Hydroboration | Disiamylborane | None | Vinylborane, leading to aldehydes upon oxidation | libretexts.org |

| Hydrosilylation | Ethoxydimethylsilane | [Cp*Ru(MeCN)₃]PF₆ | trans-Enynylsilane | nih.gov |

| Hydrostannylation | Tributyltin hydride | Palladium complex | Vinylstannane | acs.orgthieme-connect.de |

This table represents common addition reactions applicable to diynol systems.

Gold(I)-Catalyzed Activation of Alkynes

Gold(I) complexes are exceptionally effective catalysts for activating the π-bonds of alkynes due to their high π-acidity and low oxophilicity, which stems from relativistic effects. acs.orgnih.gov This allows for the selective activation of C-C triple bonds even in the presence of other functional groups like alcohols. acs.org The general mechanism involves the formation of a η²-[AuL]⁺-activated alkyne complex, which becomes highly susceptible to nucleophilic attack. nih.govmdpi.com

Intramolecular Oxycyclization Reactions of Alkynols

The intramolecular cyclization of alkynols is a powerful method for constructing oxygen-containing heterocycles, a common structural motif in biologically active natural products. nih.gov In the context of a molecule like this compound, the hydroxyl group can act as an internal nucleophile, attacking one of the gold-activated alkyne moieties.

While specific studies on this compound are not prominent, research on analogous alkynediols and enynols demonstrates the principles of this transformation. For instance, gold(I)-catalyzed cyclization of alkynediols can lead to the formation of furans. nih.gov Similarly, the 6-exo-dig cyclization of alkynol 80 was a key step in the total synthesis of (−)-atrop-abyssomicin C, yielding a bridged bicycle structure. acs.org The regioselectivity of the cyclization (i.e., which alkyne is attacked) in this compound would be influenced by factors such as ring strain in the transition state and the electronic properties of the specific gold catalyst used.

Table 1: Examples of Gold(I)-Catalyzed Intramolecular Oxycyclization

| Substrate Type | Catalyst | Product Type | Reference |

|---|---|---|---|

| Alkynediols | Gold(I) Complex | Furans | nih.gov |

| Homopropargylic Carboxamides | IPrAuNTf₂ | Dihydropyridones | acs.org |

| Alkynol (for Abyssomicin C) | Gold(I) Complex | Bridged Bicycle | acs.org |

Mechanistic Probes for Gold-Catalyzed Processes

The mechanism of gold-catalyzed reactions is a subject of extensive investigation. For the oxycyclization of alkynols, the process is initiated by the coordination of the gold(I) catalyst to the alkyne. This is followed by the nucleophilic attack of the hydroxyl group. mdpi.combeilstein-journals.org In the case of this compound, this would form a vinyl-gold species. Subsequent protonolysis of the carbon-gold bond releases the cyclized product and regenerates the active catalyst, completing the catalytic cycle.

Isotope-labeling experiments and DFT calculations on similar systems have been used to elucidate these pathways. For example, in the synthesis of functionalized furans from 1,4-diyn-3-ol derivatives, mechanistic studies supported a pathway involving an initial oxygen transfer followed by a 1,2-alkynyl migration and subsequent cyclization. acs.org For simple hydroalkoxylations, the attack of the nucleophile is typically anti to the gold catalyst coordinated to the alkyne. nih.gov

Hydroelementation of Diynes

Hydroelementation involves the addition of an E-H bond (where E can be boron, nitrogen, phosphorus, etc.) across a C-C multiple bond. For diynes, this process can be controlled to achieve selective mono- or di-addition, leading to a variety of functionalized products. rsc.org

Hydroboration of Diyne Moieties

The hydroboration of diynes is a versatile method for producing boryl-substituted enynes, dienes, or cyclic compounds, which are valuable intermediates for further transformations like Suzuki coupling. rsc.org The selectivity of the reaction depends significantly on the catalyst and the structure of the diyne. rsc.org While non-catalytic hydroboration often uses sterically hindered reagents like disiamylborane, catalytic methods offer alternative selectivities. rsc.org

For non-conjugated diynes such as nona-1,8-diyne (a structural analogue of this compound), hydroboration can lead to various outcomes. For instance, ruthenium-catalyzed hydroboration of 1,3-diynes with pinacolborane proceeds via insertion of the diyne into the Ru-H bond, followed by σ-bond metathesis. rsc.org The hydroboration of separated 1,n-diynes can yield boryl-substituted enynes or bisboryl-substituted dienes, and can also lead to the formation of polymers. rsc.org

Hydroamination and Hydrophosphination of Diynols

The addition of N-H or P-H bonds across alkynes provides a direct route to nitrogen- and phosphorus-containing compounds.

Hydroamination: Gold(I) catalysts have been shown to facilitate the hydroamination of diynes. For example, a cationic gold(I) catalyst supported by a cyclic(alkyl)(amino)carbene (CAAC) ligand can activate ammonia (B1221849) (NH₃) or hydrazine (B178648) for addition to both conjugated and non-conjugated diynes. rsc.org The reaction of hexa-1,5-diyne with ammonia, catalyzed by a CAAC-gold complex, proceeds via a Markovnikov addition followed by a ring-closing hydroamination to yield a pyrrole (B145914) derivative with high efficiency. rsc.org A similar pathway could be envisioned for this compound, potentially leading to substituted pyrroles or other nitrogen heterocycles.

Hydrophosphination: Palladium catalysts are commonly employed for the hydrophosphination of alkynes. The reaction of nona-1,8-diyne with diphenylphosphine (B32561) oxide (Ph₂P(O)H) in the presence of Pd(PPh₃)₄ results in the formation of 1,9-diphosphinyl-nona-1,8-diene. rsc.org The choice of phosphine (B1218219) ligands on the palladium catalyst can influence the regioselectivity of the addition, favoring either Markovnikov or anti-Markovnikov products. rsc.org

Metathesis Reactions Involving Diynol Derivatives

Ring-closing enyne metathesis is a powerful reaction for synthesizing carbo- and heterocyclic systems. While this compound itself is a diynol, its derivatives can be prepared to undergo metathesis. For example, allylation of the hydroxyl group would produce an enediyne, a suitable substrate for ring-closing metathesis.

Research on the ring-closing metathesis of prochiral oxaenediynes has demonstrated the feasibility of this approach. beilstein-journals.org For instance, 5-(allyloxy)nona-2,7-diyne, a derivative of a nonadiynol, undergoes ring-closing metathesis using ruthenium-based precatalysts (like Grubbs' 1st or 2nd generation catalysts) to form a 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyran. beilstein-journals.org The efficiency of these reactions can sometimes be improved by conducting them under an ethene atmosphere, which helps suppress side reactions. beilstein-journals.org The resulting dihydropyran contains both a double and a triple bond, allowing for further orthogonal functionalization, such as in Diels-Alder reactions. beilstein-journals.org

Table 2: Ruthenium Precatalysts for Enyne Metathesis

| Precatalyst | Common Name | Key Feature |

|---|---|---|

| [RuCl₂(PCy₃)₂(CHPh)] | Grubbs' 1st Generation | High activity for terminal olefins |

| [RuCl₂(PCy₃)(IMesH₂)(CHPh)] | Grubbs' 2nd Generation | Higher activity and broader substrate scope |

Ring-Closing Enyne Metathesis of Oxaenediynes

Ring-closing enyne metathesis (RCEYM) is a powerful, metal-catalyzed reaction that forms cyclic 1,3-dienes from acyclic precursors containing both an alkene and an alkyne moiety (enynes). organic-chemistry.orgwikipedia.org This methodology is particularly useful for the synthesis of a wide variety of carbo- and heterocyclic ring systems. uwindsor.caresearchgate.net The reaction typically proceeds via a metal carbene intermediate and a series of [2+2] cycloadditions and retro-cycloadditions, with the driving force being the formation of a thermodynamically stable conjugated diene system. organic-chemistry.org

For a substrate like this compound to undergo RCEYM, it would first need to be converted into an "oxaenediyne." This would typically involve etherification of the C-2 hydroxyl group with a moiety containing a double bond, for instance, an allyl group, to form an allyloxy derivative. This would create the necessary "ene" component for the intramolecular cyclization.

Despite the established utility of RCEYM, a thorough review of the available scientific literature reveals no specific studies or documented examples of the ring-closing enyne metathesis of oxaenediynes derived from this compound. While research on the RCEYM of other isomeric oxaenediynes exists, the strict focus on this compound yields no specific data on its reactivity in this class of transformations.

Other Significant Reaction Classes

Radial-Hexadehydro-Diels-Alder Reactions in Polyynol Systems

The Hexadehydro-Diels-Alder (HDDA) reaction is a thermal or photochemically initiated [4+2] cycloaddition between a 1,3-diyne and a third alkyne (a diynophile) to generate a highly reactive benzyne (B1209423) intermediate. wikipedia.orgnih.gov This intermediate can then be trapped by various agents to produce highly substituted aromatic compounds. wikipedia.org A "radial" HDDA reaction involves substrates with multiple triyne units arrayed on a central scaffold, leading to the formation of novel polycyclic aromatic compounds in a single step. nsf.govnih.gov

A polyynol system such as this compound contains two alkyne functionalities. To participate in a standard HDDA reaction, it would need to react with a suitable diynophile. For it to be a substrate in a radial HDDA reaction, it would likely need to be incorporated into a larger molecular framework containing additional alkyne groups.

However, extensive searches of chemical literature and databases have not yielded any specific examples or discussions of this compound being utilized as a substrate in Radial-Hexadehydro-Diels-Alder reactions. The research in this area focuses on other polyyne systems, and there is currently no available data detailing the reactivity of this compound under HDDA conditions.

While the synthesis of this compound has been reported, there is a notable absence of published research concerning its specific application in Ring-Closing Enyne Metathesis of its oxaenediyne derivatives and Radial-Hexadehydro-Diels-Alder reactions. The information available for related, but structurally distinct, isomers cannot be directly attributed to this compound. Therefore, based on the current body of scientific literature, the chemical reactivity and transformation pathways for this specific compound within the requested reaction classes remain unexplored.

Advanced Characterization and Analytical Techniques for Nona 3,8 Diyn 2 Ol

Spectroscopic Analysis in Structural Elucidation

Spectroscopic techniques are fundamental in determining the structural framework of organic molecules. By probing the interaction of electromagnetic radiation with the molecule, methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy provide detailed information about the chemical environment of atoms and the nature of chemical bonds, respectively.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC)

High-Resolution NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. For Nona-3,8-diyn-2-ol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete picture of its atomic connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different proton environments and their neighboring protons. The terminal alkyne proton (H-9) is expected to resonate in a characteristic region of approximately 1.7-3.1 ppm. libretexts.org The proton attached to the carbon bearing the hydroxyl group (H-2) would likely appear as a quartet around 3.6-4.0 ppm, coupling with the neighboring methyl protons. The methyl protons (H-1) would be a doublet in the aliphatic region. The methylene (B1212753) protons would exhibit more complex splitting patterns due to their proximity to the alkyne and hydroxyl functionalities.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms. The sp-hybridized carbons of the two alkyne groups are expected to resonate in the 65-90 ppm range. openochem.org The carbon attached to the hydroxyl group (C-2) would be found further downfield, typically between 60-70 ppm. The remaining aliphatic carbons would appear in the upfield region of the spectrum.

Two-Dimensional NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, for instance, showing the correlation between H-2 and the protons on C-1 and the protons on the adjacent methylene group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton with the carbon to which it is directly attached, allowing for unambiguous assignment of the signals in the ¹H and ¹³C spectra.

Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H-1 | ~1.2 | d |

| H-2 | ~4.1 | q |

| H-5 | ~2.3 | m |

| H-6 | ~2.2 | m |

| H-7 | ~2.4 | m |

| H-9 | ~2.0 | t |

| OH | Variable | s (broad) |

Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

| C-1 | ~23 |

| C-2 | ~65 |

| C-3 | ~80 |

| C-4 | ~85 |

| C-5 | ~18 |

| C-6 | ~28 |

| C-7 | ~19 |

| C-8 | ~83 |

| C-9 | ~69 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is an excellent method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

A strong, broad absorption band would be expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The presence of a terminal alkyne would be confirmed by a sharp, medium-intensity C-H stretching vibration at approximately 3300 cm⁻¹. orgchemboulder.comdummies.com The carbon-carbon triple bond (C≡C) stretches would appear in the 2100-2260 cm⁻¹ region. orgchemboulder.comdummies.com The internal alkyne (C-3≡C-4) would likely produce a weaker absorption in this region compared to the terminal alkyne (C-8≡C-9).

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200-3600 | Strong, Broad |

| ≡C-H (terminal alkyne) | ~3300 | Medium, Sharp |

| C≡C (internal & terminal alkyne) | 2100-2260 | Weak to Medium |

| C-H (aliphatic) | 2850-3000 | Medium to Strong |

| C-O (alcohol) | 1050-1260 | Strong |

Mass Spectrometric Approaches

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

For a compound like this compound, which is expected to be reasonably volatile, GC-MS is an ideal analytical method. In this technique, the compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer.

The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. However, for alcohols, this peak can sometimes be weak or absent due to rapid fragmentation. almerja.com The fragmentation of this compound would likely proceed through two main pathways characteristic of alcohols: alpha-cleavage and dehydration. libretexts.orgyoutube.com

Alpha-cleavage: This involves the breaking of the bond between C-2 and C-3, leading to the formation of a stable, resonance-stabilized cation.

Dehydration: The loss of a water molecule (18 mass units) from the molecular ion is another common fragmentation pathway for alcohols, which would result in a significant peak at [M-18]⁺. libretexts.orgyoutube.com

Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry (GC×GC-TOFMS)

For the analysis of this compound within a complex mixture, such as a natural product extract or a synthetic reaction mixture, GC×GC-TOFMS offers significantly enhanced separation power and sensitivity compared to conventional GC-MS. This technique employs two different chromatography columns to provide a much higher degree of separation. The use of a time-of-flight mass spectrometer allows for very fast data acquisition, which is necessary to capture the narrow peaks produced by the GC×GC system. This would be particularly useful for resolving potential isomers or impurities that might be present alongside this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) in Complex Mixture Analysis

Should this compound be part of a less volatile mixture or if it is thermally unstable, LC-MS would be the preferred method of analysis. In LC-MS, the separation is performed using liquid chromatography, which is suitable for a wider range of compounds. The interface to the mass spectrometer, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), allows for the gentle ionization of the molecule, often resulting in a more prominent molecular ion peak compared to the electron ionization used in GC-MS. This would be advantageous for confirming the molecular weight of this compound, especially if it is prone to extensive fragmentation.

X-ray Crystallography for Solid-State Structure Determination

As of the current body of scientific literature, detailed X-ray crystallographic data for this compound has not been reported. While structural information for related compounds and isomers may be available, specific single-crystal X-ray diffraction analysis to determine the precise solid-state structure, including unit cell dimensions, space group, bond lengths, and bond angles of this compound, is not present in published research.

The determination of a crystal structure through X-ray crystallography would provide invaluable insights into the molecule's three-dimensional arrangement, intermolecular interactions, and packing in the solid state. Such data is foundational for understanding its physical properties and for computational modeling studies. Future research successfully crystallizing this compound and performing X-ray diffraction analysis would be a significant contribution to the chemical characterization of this compound.

Computational and Theoretical Studies of Nona 3,8 Diyn 2 Ol Chemistry

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are indispensable for mapping the detailed mechanisms of chemical reactions. nih.gov For a molecule like Nona-3,8-diyn-2-ol, these calculations can predict the outcomes of reactions such as additions to the alkyne groups, cyclizations, or rearrangements. nih.gov By modeling the interactions between the molecule and various reagents, researchers can construct a comprehensive energy profile of a potential reaction pathway.

This process involves identifying all relevant stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. nih.gov For instance, in the gold-catalyzed cycloisomerization of functionalized allenes or the [4+2]-type reaction of pyrrole (B145914) with 1,3-diynes, computational studies have successfully elucidated the step-by-step mechanism, including key hydroarylation steps and the associated free energy changes. uoa.gr Such an approach would be vital to understanding how this compound might undergo complex transformations, for example, in the presence of transition metal catalysts. nih.gov

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying complex organic reactions. whiterose.ac.uk When investigating reaction pathways for this compound, DFT would be used to optimize the geometries of all species involved and calculate their energies. uoa.gr

The choice of the functional and basis set is critical for obtaining reliable results. Studies on related systems often employ hybrid functionals like B3LYP or functionals from the M06 suite, paired with Pople-style (e.g., 6-31G*) or correlation-consistent (e.g., cc-pVTZ) basis sets. uoa.grwhiterose.ac.uk To accurately model reactions in solution, a solvent model, such as the Polarizable Continuum Model (PCM), is typically included in the calculations.

For example, DFT calculations have been used to prove the mechanism for the hydration of 1,3-diyne alcohols, where the reaction with CO2 followed by intramolecular cyclization was identified as the rate-determining step. rsc.org Similarly, DFT could be applied to model the reaction of this compound in various contexts, such as its cycloisomerization or its participation in cycloaddition reactions. researchgate.netresearchgate.net

Table 1: Typical Parameters for DFT Calculations in Reaction Mechanism Studies

| Parameter | Common Choices | Purpose |

|---|---|---|

| Functional | B3LYP, M06-2X, ωB97X-D | Approximates the exchange-correlation energy, a key component of the total electronic energy. |

| Basis Set | 6-31G(d,p), 6-311+G(d,p), def2-TZVP | Defines the set of functions used to build molecular orbitals. Larger sets provide more accuracy. |

| Solvent Model | PCM, SMD | Accounts for the bulk electrostatic effects of a solvent on the reaction. |

| Dispersion Correction | D3, D4 | Corrects for long-range van der Waals interactions, which are crucial for non-covalent interactions. |

A key goal of mechanistic studies is the identification and characterization of transition states (TS), which represent the energy maxima along a reaction coordinate. quantumatk.com Locating a TS is computationally more demanding than optimizing a stable molecule. Methods like the nudged elastic band (NEB) or synchronous transit-guided quasi-Newton (STQN) are used to find an approximate TS structure, which is then fully optimized. libretexts.org

A true transition state is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. libretexts.org The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), which is the primary determinant of the reaction rate. quantumatk.com

For a molecule like this compound, this analysis would be crucial for understanding selectivity. For instance, in a potential cyclization reaction, there might be competing endo versus exo pathways. researchgate.net By calculating the activation energies for the transition states of both pathways, one could predict which product is kinetically favored. DFT calculations on gold-catalyzed cycloisomerizations of 1,6-diynes, for example, have rationalized stereocontrol by identifying the key transition states and the noncovalent interactions that stabilize one over the other. researchgate.net

Stereochemical Predictions and Conformational Analysis

Computational chemistry is a powerful tool for predicting the three-dimensional structure of molecules and the stereochemical outcome of reactions. rsc.org this compound is a chiral molecule due to the stereocenter at the C2 position. Furthermore, rotation around the single bonds of its nine-carbon chain allows for numerous conformations.

A conformational analysis would involve systematically exploring the potential energy surface to identify low-energy conformers. The relative energies of these conformers, calculated using methods like DFT, determine their population at a given temperature according to the Boltzmann distribution. This analysis is crucial because the reactivity of a molecule can be highly dependent on its preferred conformation. For instance, the distance and orientation between the two alkyne groups are dictated by the conformation of the central alkyl chain, which would be critical in any potential intramolecular reaction.

When predicting the stereochemical outcome of a reaction, computational models can calculate the energies of the transition states leading to different stereoisomers. chinesechemsoc.org The pathway with the lower activation energy will be favored, allowing for a prediction of the major product. This approach has been successfully used to predict enantioselectivity in various asymmetric catalytic reactions. rsc.orgchinesechemsoc.org

Table 2: Illustrative Conformational Energy Profile for this compound (Note: The values below are hypothetical examples for illustrative purposes.)

| Conformer Description | Dihedral Angle (C4-C5-C6-C7) | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| Extended Anti | ~180° | 0.00 | 75.5 |

| Gauche 1 | ~60° | 1.10 | 12.0 |

| Gauche 2 | ~-60° | 1.15 | 11.5 |

| Eclipsed (High Energy) | ~0° | >5.0 | <1.0 |

Electronic Structure Analysis of Diyne and Alkynol Systems

The reactivity of a molecule is fundamentally governed by its electronic structure. For this compound, an analysis would focus on the characteristics of the alcohol (alkynol) and the two carbon-carbon triple bonds (diyne). Computational methods provide insights into the distribution of electrons through the analysis of molecular orbitals, electron density, and electrostatic potential.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO location indicates regions susceptible to electrophilic attack, while the LUMO location indicates sites for nucleophilic attack. In a diyne system, the π-orbitals of the triple bonds are key components of the frontier orbitals. Calculations can reveal how the two alkyne systems in this compound interact electronically through the intervening saturated carbons.

Furthermore, the electronic properties of diyne systems have a significant influence on their reactivity and selectivity in processes like hydroelementation. rsc.org A reduction in electron density on the C≡C bonds, for example, can have a positive influence on the yield of certain reactions. rsc.org The alcohol group also plays a crucial role, as its oxygen atom can act as a hydrogen-bond donor/acceptor or coordinate to a metal catalyst, thereby influencing the electronic properties and reactivity of the nearby alkyne. nih.govrsc.org An analysis of the calculated atomic charges and electrostatic potential map would quantify these effects and help predict how the molecule interacts with other reagents.

Future Research Directions and Emerging Trends

Exploration of New Catalytic Systems for Diynol Transformations

The transformation of diynols like Nona-3,8-diyn-2-ol is a fertile ground for the development of novel catalytic systems. The two alkyne moieties offer a platform for a variety of metal-catalyzed reactions, leading to the construction of complex carbocyclic and heterocyclic frameworks. rsc.org

Future research is anticipated to focus on expanding the library of catalysts that can selectively engage with the diynol structure. While gold and ruthenium catalysts are known to activate alkyne functionalities, the exploration of earth-abundant metal catalysts is a key trend. acs.orgnih.gov For instance, cascade reactions, where a single catalyst orchestrates multiple bond-forming events, represent an efficient strategy for building molecular complexity from diynol precursors. rsc.orgresearchgate.net A significant area of investigation involves the catalytic [2+2+2]-cyclotrimerization of diynols with other alkynes, which can yield highly substituted aromatic compounds like fluorenols. researchgate.netnih.gov Another promising reaction is the cycloisomerization of diynols, which can be catalyzed by ruthenium complexes to form dienones and dienals. researchgate.net

| Transformation Type | Typical Catalyst System | Potential Product | Reference |

|---|---|---|---|

| [2+2+2]-Cyclotrimerization | Cp*Ru(cod)Cl, RhCl(PPh₃)₃ | Substituted Fluorenols | researchgate.net |

| Cycloisomerization | [CpRu(CH₃CN)₃]PF₆ | Dienones, Dienals | researchgate.net |

| Tandem Cyclization | (RO)₂P(O)SH (Acid promoter) | Benzofluorenyl Thiophosphates | researchgate.net |

| Hydroelementation | Co(acac)₂, Ni(0) complexes | Enynes, Dienes, Polymers | rsc.orgrsc.org |

| Oxycyclization | Gold(I) complexes | O-Heterocycles (e.g., Dihydropyrans) | acs.orgnih.gov |

Development of Highly Enantioselective and Diastereoselective Methodologies

The chiral center at the C-2 position of this compound makes enantioselective synthesis a critical area of research. Developing methods to produce this molecule in a highly enantioenriched form is essential for its application in chiral materials and biologically active compounds.

A significant breakthrough in the synthesis of chiral diynols involves the catalytic addition of terminal 1,3-diynes to aldehydes. nih.govfigshare.com Research has demonstrated that a dinuclear zinc ProPhenol catalyst system can achieve high enantioselectivity in such reactions, a method that could be adapted for the synthesis of this compound. nih.govfigshare.com Furthermore, copper hydride-catalyzed semireduction of conjugated enynes has emerged as an efficient method to produce axially chiral allenes, showcasing the potential for creating novel chiral structures from diyne-related precursors. acs.orgacs.org

Diastereoselective reactions are equally important, particularly when the diynol is used as a substrate to create additional stereocenters. For example, nickel(0) N-heterocyclic carbene complexes have proven effective in catalyzing the coupling of α-silyloxy aldehydes and alkynylsilanes to produce anti-1,2-diols with excellent diastereoselectivity. organic-chemistry.org Applying such methodologies to this compound or its derivatives could pave the way for the synthesis of complex polyol chains with precisely controlled stereochemistry.

| Methodology | Catalyst/Reagent | Key Feature | Reference |

|---|---|---|---|

| Asymmetric Alkyne Addition | Dinuclear Zinc ProPhenol | Highly enantioselective addition of diynes to aldehydes. | nih.govfigshare.com |

| Asymmetric Reductive Coupling | Ni(0)-NHC Complex | Highly diastereoselective formation of anti-1,2-diols. | organic-chemistry.org |

| Asymmetric Enyne Semireduction | Copper Hydride with Chiral Ligand | Enantioselective synthesis of axially chiral allenes. | acs.orgacs.org |

| Asymmetric Reduction of Enynols | Lithium Aluminium Hydride-Sugar Complex | Asymmetric synthesis of β-allenic alcohols. | rsc.org |

Integration of this compound into Advanced Materials Design

The rigid, rod-like structure imparted by the two alkyne groups, combined with the functionality of the hydroxyl group, makes this compound an attractive candidate for incorporation into advanced materials. Polyynes and their derivatives are known to possess interesting electronic and optical properties.

One emerging trend is the use of diynols as monomers or cross-linking agents in polymer science. beilstein-journals.org The terminal alkynes can participate in polymerization reactions, such as thiol-yne "click" chemistry, to form robust polymer networks. beilstein-journals.org Furthermore, cascade cyclization of diynols can produce benzofluorene skeletons, which are important polycyclic aromatic hydrocarbons used in materials for light-sensitive electronic components. researchgate.net

A closely related compound, (±)-5,7-Bis[2-(methoxymethoxy)propan-2-yl]-2-methyl-9-(triisopropylsilyl)nona-5,6-dien-3,8-diyn-2-ol, has been synthesized with the goal of creating chiral three-dimensional advanced materials, highlighting the potential of such scaffolds. core.ac.uk The future may see this compound integrated into degradable polymers, where the poly(alkynoate) backbone could be designed to break down into valuable small molecules. chemrxiv.org

Bio-Inspired Synthesis and Mechanistic Studies of Polyynols

Nature provides a rich source of inspiration for the synthesis and application of polyyne-containing molecules. Several polyacetylenic compounds, including diynols, have been isolated from natural sources where they exhibit significant biological activity. For instance, (3R,8S)-falcarindiol, a natural product with a characteristic diynol structure, has shown notable anticancer and neuroprotective effects. mdpi.com A constitutional isomer of the title compound, nona-3,5-diyn-2-ol, has been identified as a component of the essential oil from the plant Selinum wallichianum. researchgate.net

This natural precedent fuels bio-inspired synthetic strategies. researchgate.net Future research will likely focus on mimicking biosynthetic pathways to create this compound and its analogs in an environmentally friendly manner, perhaps using enzymatic or whole-cell systems. nih.gov Mechanistic studies are crucial to this endeavor, as understanding the formation and stability of polyynols is key to controlling their synthesis. umn.edu Polyynes are known to be energy-rich and potentially unstable, making controlled synthesis a significant chemical challenge. acs.org Bio-inspired approaches using compartmentalization, such as biphasic systems that mimic the cellular environment, could offer a solution by protecting the reactive intermediates. nih.gov

Application in Supramolecular Chemistry and Molecular Machines

Molecular machines are assemblies of molecular components designed to perform mechanical movements in response to an external stimulus, such as light or chemical energy. nobelprize.orgpku.edu.cn The development of these nanoscale devices is a frontier of chemistry and nanotechnology. nih.gov

The defined geometry and functional group placement of this compound make it a promising component for the construction of supramolecular assemblies and molecular machines. Its rigid diyne backbone could serve as an axle in a rotaxane-type molecular shuttle or as a structural element in a molecular motor. nobelprize.org The hydroxyl group provides a handle for non-covalent interactions (e.g., hydrogen bonding) or for covalent attachment to other components of a machine.

While the direct use of this compound in a molecular machine has not yet been reported, the principles of molecular design suggest its potential. For example, the Feringa-type molecular motors, which are based on the light-driven isomerization of an overcrowded alkene, demonstrate how specific molecular structures can be engineered to produce controlled, unidirectional rotation. uw.edu.plwikipedia.org Future research could involve designing and synthesizing more complex molecules that incorporate the this compound framework to act as rigid linkers or functional stations within larger, machine-like molecular systems. nih.gov

Q & A

Q. Answer :

- Infrared (IR) Spectroscopy : Focus on the O-H stretch (~3200–3600 cm⁻¹) and C≡C stretches (~2100–2260 cm⁻¹) to confirm hydroxyl and alkyne functional groups. Compare with reference spectra from structurally similar polyacetylenes .

- Nuclear Magnetic Resonance (NMR) : Use -NMR to resolve the hydroxyl proton (δ 1.5–3.0 ppm) and alkyne protons (δ 2.0–3.0 ppm). -NMR should show carbons adjacent to alkynes (δ 70–100 ppm) and the hydroxyl-bearing carbon (δ 60–75 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm molecular weight (C₉H₁₂O, theoretical 136.15 g/mol) and fragmentation patterns.

Advanced: How can researchers resolve contradictions in spectral data when characterizing this compound derivatives?

Q. Answer :

- Triangulation : Cross-validate results using multiple techniques (e.g., NMR, X-ray crystallography, and computational modeling) to address ambiguities in peak assignments .

- Independent Replication : Repeat syntheses under controlled conditions to rule out experimental variability. Document procedural deviations in scientific notebooks for transparency .

- Alternative Explanations : Systematically test competing hypotheses (e.g., isomerism, solvent effects) using sensitivity analyses. For example, varying solvent polarity in NMR studies can clarify proton coupling patterns .

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Q. Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile steps (e.g., distillation) .

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention. Avoid inhalation by ensuring adequate ventilation .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to minimize oxidation or degradation .

Advanced: How can researchers optimize the regioselectivity of this compound synthesis to minimize byproducts?

Q. Answer :

- Catalytic Tuning : Use transition-metal catalysts (e.g., Pd/Cu) to control alkyne coupling positions. Monitor reaction progress via TLC or GC-MS to adjust catalyst loading .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic attack at specific carbon centers. Test solvent mixtures to balance reactivity and solubility .

- Computational Modeling : Employ DFT calculations to predict thermodynamic favorability of reaction pathways and identify kinetic bottlenecks .

Basic: What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., plant extracts)?

Q. Answer :

- Gas Chromatography (GC) : Ideal for volatile derivatives. Derivatize the hydroxyl group (e.g., trimethylsilylation) to improve volatility and peak resolution .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 210–230 nm) for underivatized samples. Validate with spiked recovery experiments .

- Calibration Standards : Prepare external standards in matrix-matched solvents to account for matrix interference .

Advanced: How can researchers ensure reproducibility in studies involving this compound’s bioactivity?

Q. Answer :

- Structured Documentation : Maintain detailed lab notebooks with raw data, instrument settings, and environmental conditions (temperature, humidity) .

- Data Sharing : Deposit datasets in repositories with Digital Object Identifiers (DOIs) to enable independent verification. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Blinded Experiments : Use double-blinding in bioassays to reduce bias. For example, code samples and randomize testing order .

Basic: What are the stability concerns for this compound under varying pH and temperature conditions?

Q. Answer :

- pH Sensitivity : The hydroxyl group makes the compound prone to acid-catalyzed dehydration. Avoid storage in acidic media (pH < 5) .

- Thermal Stability : Decomposition occurs above 40°C. Use low-temperature reactions (e.g., ice baths) for exothermic steps .

- Light Exposure : Protect from UV light to prevent [2+2] cycloaddition of alkynes. Use amber glassware for long-term storage .

Advanced: How can researchers design ecological studies to investigate this compound’s natural occurrence and roles?

Q. Answer :

- Field Sampling : Collect plant specimens (e.g., Selinum wallichianum) across multiple seasons and geographic regions. Document GPS coordinates and habitat conditions .

- Metabolomic Profiling : Use LC-MS/MS to map polyacetylene distributions in root vs. aerial tissues. Pair with transcriptomic data to link biosynthesis pathways to environmental stressors .

- Ecological Triangulation : Combine lab assays (e.g., antimicrobial tests) with field observations to hypothesize ecological functions (e.g., allelopathy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.